5,5-dimethyl-2-({[4-(methylsulfanyl)phenyl]amino}methylidene)cyclohexane-1,3-dione
Overview
Description
5,5-Dimethyl-2-({[4-(methylsulfanyl)phenyl]amino}methylidene)cyclohexane-1,3-dione is a complex organic compound with the molecular formula C16H19NO2S This compound is notable for its unique structure, which includes a cyclohexane ring substituted with a dimethyl group and a phenylamino group containing a methylsulfanyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-dimethyl-2-({[4-(methylsulfanyl)phenyl]amino}methylidene)cyclohexane-1,3-dione typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 5,5-dimethylcyclohexane-1,3-dione with 4-(methylsulfanyl)aniline under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the compound from any by-products.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-2-({[4-(methylsulfanyl)phenyl]amino}methylidene)cyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially affecting the carbonyl groups.
Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles such as halogens (Cl2, Br2) or nitrating agents (HNO3)
Major Products
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Reduced carbonyl compounds
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
5,5-Dimethyl-2-({[4-(methylsulfanyl)phenyl]amino}methylidene)cyclohexane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development for treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,5-dimethyl-2-({[4-(methylsulfanyl)phenyl]amino}methylidene)cyclohexane-1,3-dione is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- 5,5-Dimethyl-2-({[4-(methylsulfonyl)phenyl]amino}methylidene)cyclohexane-1,3-dione
- 5,5-Dimethyl-2-({[4-(methylthio)phenyl]amino}methylidene)cyclohexane-1,3-dione
Uniqueness
5,5-Dimethyl-2-({[4-(methylsulfanyl)phenyl]amino}methylidene)cyclohexane-1,3-dione is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-hydroxy-5,5-dimethyl-2-[(4-methylsulfanylphenyl)iminomethyl]cyclohex-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-16(2)8-14(18)13(15(19)9-16)10-17-11-4-6-12(20-3)7-5-11/h4-7,10,18H,8-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWCKVXMVLBLPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NC2=CC=C(C=C2)SC)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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